1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, a phenylsulfonyl group, and a dimethoxyphenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoxaline core.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethoxyphenyl Ethyl Side Chain: This step involves the alkylation of the pyrroloquinoxaline core with a dimethoxyphenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrroloquinoxaline derivatives.
Scientific Research Applications
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biology: It is used in biological studies to understand its effects on cellular pathways and its potential as a biochemical probe.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cellular processes.
Comparison with Similar Compounds
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can be compared with other similar compounds, such as:
Pyrroloquinoxaline Derivatives: These compounds share the pyrroloquinoxaline core but differ in their substituents, leading to variations in their biological activities and applications.
Phenylsulfonyl Compounds: Compounds with the phenylsulfonyl group exhibit different chemical reactivity and biological properties.
Dimethoxyphenyl Ethyl Derivatives:
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
565192-07-6 |
---|---|
Molecular Formula |
C26H24N4O4S |
Molecular Weight |
488.6g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C26H24N4O4S/c1-33-21-13-12-17(16-22(21)34-2)14-15-30-25(27)24(35(31,32)18-8-4-3-5-9-18)23-26(30)29-20-11-7-6-10-19(20)28-23/h3-13,16H,14-15,27H2,1-2H3 |
InChI Key |
SHJOBKMSLWMAHB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.